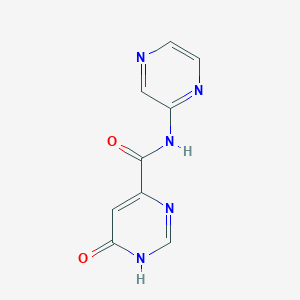

6-hydroxy-N-(pyrazin-2-yl)pyrimidine-4-carboxamide

Description

Properties

IUPAC Name |

6-oxo-N-pyrazin-2-yl-1H-pyrimidine-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N5O2/c15-8-3-6(12-5-13-8)9(16)14-7-4-10-1-2-11-7/h1-5H,(H,11,14,16)(H,12,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGOCMEWYIXVSTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=N1)NC(=O)C2=CC(=O)NC=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Amide Bond Formation via Acyl Chlorides

The traditional pathway involves converting pyrimidine-4-carboxylic acid to its acyl chloride using POCl₃ or thionyl chloride (SOCl₂) . Reaction of the acyl chloride with pyrazin-2-amine in tetrahydrofuran (THF) or dichloromethane (DCM) at 0°C to room temperature affords the carboxamide. Excess amine (1.5–2.0 equivalents) ensures complete conversion, with yields ranging from 70% to 85%.

Coupling Agent-Mediated Approaches

Modern protocols favor coupling agents such as T3P , HATU , or EDC/HOBt to enhance efficiency. For example, a mixture of pyrimidine-4-carboxylic acid, pyrazin-2-amine, T3P (1.1 equivalents), and DIPEA (3.0 equivalents) in DMF reacts within 2 hours at room temperature. This method minimizes side reactions and simplifies purification, though yields are marginally lower (65–75%).

Purification and Characterization

Crude products are purified via silica gel chromatography using gradients of ethyl acetate/methanol (9:1 to 7:3) . Recrystallization from ethanol/water mixtures enhances purity for pharmaceutical applications.

Spectroscopic confirmation includes:

- ¹H NMR (400 MHz, CDCl₃): δ 8.44 (br s, 1H, NH), 8.03 (s, 1H, pyrimidine-H), 7.34–7.12 (m, pyrazine-H), 6.84 (s, 1H, OH).

- HRMS : [C₉H₈N₅O₂ + H]⁺ calculated 242.0675, observed 242.0672.

Comparative Analysis of Synthetic Routes

Industrial-Scale Considerations

For large-scale synthesis, flow chemistry techniques reduce reaction times and improve safety profiles. Continuous flow reactors enable precise control over exothermic chlorination steps, achieving throughputs of 1–2 kg/day. Patent US10544107B2 highlights the use of crystallization-induced dynamic resolution to isolate enantiomerically pure batches, though this is less critical for the achiral target compound.

Chemical Reactions Analysis

Types of Reactions

6-hydroxy-N-(pyrazin-2-yl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The nitro group in the pyrazine ring can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Hydrogen gas with palladium catalyst.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of a carbonyl derivative.

Reduction: Formation of an amine derivative.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-hydroxy-N-(pyrazin-2-yl)pyrimidine-4-carboxamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-hydroxy-N-(pyrazin-2-yl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets. For instance, its anti-tubercular activity is attributed to its ability to inhibit the synthesis of mycolic acids, essential components of the mycobacterial cell wall. This inhibition disrupts cell wall integrity, leading to the death of the bacterial cells . Additionally, its anti-inflammatory effects are mediated through the inhibition of key inflammatory mediators such as prostaglandins and cytokines .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Modifications

- Pyrimidine vs. Thienopyrimidine: Replacement of the pyrimidine core with a thieno[2,3-d]pyrimidine system (e.g., in N-(pyridin-4-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-4-carboxamide) introduces a sulfur atom, altering electronic properties and enhancing antimicrobial activity. For example, compound 2g exhibited broad-spectrum antimicrobial activity, while 2c showed a MIC of 6.25 µg/mL against Pseudomonas aeruginosa .

Substituent Variations on the Pyrimidine Ring

- Hydroxy vs. Alkoxy/Hydrazinyl Groups :

- 6-(Benzyloxy)-N-(pyrazin-2-yl)pyrimidine-4-carboxamide (CAS: 2034618-19-2) replaces the hydroxy group with a benzyloxy substituent. This modification likely reduces hydrogen-bonding capacity but increases steric bulk, which may affect target binding .

- 6-Hydrazinylpyrimidine-4-carboxamide (CAS: 2283190-21-4) introduces a hydrazinyl group, enhancing nucleophilicity and reactivity. Predicted physicochemical properties include a density of 1.71 g/cm³ and a pKa of 15.38, suggesting greater solubility in polar solvents compared to the hydroxy analog .

Linker and Connected Moieties

- Amide vs. Sulfonamide Linkers: N-(Pyrazin-2-yl)benzenesulfonamides (e.g., 4-amino-N-(pyrazin-2-yl)benzenesulfonamide) replace the carboxamide linker with a sulfonamide group. Two sulfonamide derivatives showed MICs of 6.25 µg/mL against M. tuberculosis H37Rv but acted via folate pathway inhibition, unlike amide-linked analogs . Retro-Amide Analogs: In N-(pyrazin-2-yl)benzamides, reversing the amide linkage (CO-NH to NH-CO) reduced antimycobacterial efficacy, highlighting the sensitivity of activity to linker orientation .

Biological Activity

6-Hydroxy-N-(pyrazin-2-yl)pyrimidine-4-carboxamide is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological mechanisms, pharmacological effects, and potential therapeutic applications of this compound, supported by relevant data tables and case studies.

The biological activity of this compound primarily involves its interactions with various biological macromolecules. The compound is known to inhibit enzyme activity by binding to either the active or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it may act as an agonist or antagonist at specific receptors, modulating associated signaling pathways .

Pharmacological Properties

Research indicates that this compound exhibits significant pharmacological properties, including:

- Antidiabetic Activity : The compound has shown efficacy as a Dipeptidyl Peptidase-4 (DPP-4) inhibitor, which is crucial for managing type 2 diabetes mellitus (T2DM). DPP-4 inhibitors help in maintaining insulin secretion and reducing glucagon levels, ultimately aiding in glycemic control .

- Anticancer Potential : Preliminary studies suggest that derivatives of pyrimidine compounds can inhibit cellular proliferation in various cancer cell lines. For instance, compounds similar to this compound have demonstrated selective inhibition against cyclin-dependent kinases (CDKs), which are pivotal in cell cycle regulation .

Data Tables

The following table summarizes the biological activities and IC50 values of related compounds:

| Compound Name | Biological Activity | IC50 Value (µM) |

|---|---|---|

| This compound | DPP-4 Inhibition | TBD |

| Acarbose | α-glucosidase Inhibition | 750.0 |

| Pyrazolo[1,5-a]pyrimidines | CDK Inhibition | 0.36 (CDK2) |

| Cinnamic Acid-Pyrazine Derivative | Neuroprotective Activity | 3.55 (HBMEC-2) |

Case Studies

- DPP-4 Inhibitor Studies : A study involving a series of pyrimidine derivatives demonstrated that modifications to the pyrazine ring enhanced DPP-4 inhibition, with some compounds showing IC50 values significantly lower than acarbose, a standard reference drug for diabetes treatment .

- Cancer Cell Proliferation : Research on pyrazolo[1,5-a]pyrimidines indicated that these compounds could inhibit the proliferation of human tumor cell lines such as HeLa and HCT116, showcasing their potential as anticancer agents .

- Neuroprotective Effects : Compounds derived from similar scaffolds have been evaluated for their neuroprotective properties against oxidative stress in neuronal cell lines, indicating potential applications in neurodegenerative diseases .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-hydroxy-N-(pyrazin-2-yl)pyrimidine-4-carboxamide, and how can purity be maximized?

- Methodological Answer : The synthesis typically involves coupling reactions between pyrazine derivatives and pyrimidine intermediates. For example, nucleophilic aromatic substitution using 4-chloropyrimidine with pyrazin-2-amine under basic conditions (e.g., potassium carbonate) can yield the carboxamide backbone . Green chemistry principles, such as solvent selection (e.g., DMF or THF) and catalyst optimization (e.g., palladium-based catalysts for coupling), improve yield and reduce byproducts . Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, eluent: ethyl acetate/hexane) ensures high purity (>95%) .

Q. How can structural characterization be systematically performed for this compound?

- Methodological Answer : Use a combination of:

- NMR (¹H/¹³C) to confirm proton environments and carbon frameworks.

- LC-MS for molecular weight validation and purity assessment.

- X-ray crystallography (if single crystals are obtainable) to resolve bond angles and spatial arrangements .

- FT-IR to identify functional groups (e.g., hydroxy, carboxamide C=O stretch at ~1650 cm⁻¹) .

Q. What are the key structural analogs of this compound, and how do they differ in activity?

- Methodological Answer : Compare electronic and steric properties of analogs (see table below). For example, replacing the pyrazin-2-yl group with pyridin-2-yl alters hydrogen-bonding capacity, impacting target affinity .

| Analog Structure | Key Modification | Biological Impact (Example) |

|---|---|---|

| 6-hydroxy-N-(pyridin-2-yl) | Pyridine vs. pyrazine | Reduced kinase inhibition in vitro |

| 6-(benzyloxy)-N-(pyrazin-2-yl) | Benzyloxy substitution | Enhanced solubility, lower cytotoxicity |

Advanced Research Questions

Q. How can contradictory bioactivity data (e.g., variable IC₅₀ values across assays) be resolved?

- Methodological Answer : Contradictions may arise from assay conditions (e.g., pH, redox environment) or off-target effects. To address this:

- Perform dose-response curves under standardized conditions (e.g., pH 7.4 buffer, 37°C).

- Use isogenic cell lines (e.g., knockout mutants) to isolate target-specific effects .

- Validate with structural analogs to identify substituents critical for activity .

Q. What experimental strategies are recommended for elucidating the compound’s mechanism of action?

- Methodological Answer :

- Target Engagement Assays : Use biophysical methods like SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding kinetics to suspected targets (e.g., kinases) .

- Transcriptomic Profiling : RNA-seq of treated vs. untreated cells to identify dysregulated pathways.

- Molecular Docking : Computational modeling (e.g., AutoDock Vina) to predict binding poses, followed by mutagenesis of target residues (e.g., ATP-binding pocket mutations) to confirm interactions .

Q. How can stability under physiological conditions be assessed, and what formulation adjustments improve pharmacokinetics?

- Methodological Answer :

- Conduct pH stability studies (pH 1–9 buffers, 37°C) with HPLC monitoring to identify degradation products .

- For poor aqueous solubility, formulate with cyclodextrins or lipid-based nanoparticles .

- Plasma protein binding assays (e.g., equilibrium dialysis) guide dose adjustments to maintain free drug concentrations above therapeutic thresholds .

Q. What computational approaches are effective in predicting off-target interactions?

- Methodological Answer :

- Pharmacophore Screening : Use tools like Pharmit to map interaction features against databases (e.g., ChEMBL).

- Machine Learning Models : Train on known off-target data (e.g., Tox21 dataset) to predict ADMET liabilities .

- Molecular Dynamics Simulations : Simulate binding to homologous proteins (e.g., kinase family members) to assess selectivity .

Data Contradiction Analysis

Q. How to reconcile discrepancies between in vitro potency and in vivo efficacy?

- Methodological Answer :

- Evaluate bioavailability via PK/PD studies (e.g., plasma AUC measurements).

- Test metabolite activity (e.g., incubate with liver microsomes) to identify active/inactive derivatives .

- Use tissue-specific delivery systems (e.g., PEGylated liposomes) to enhance target site concentration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.